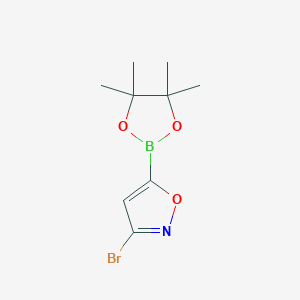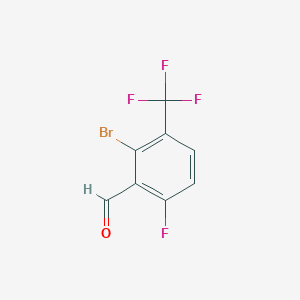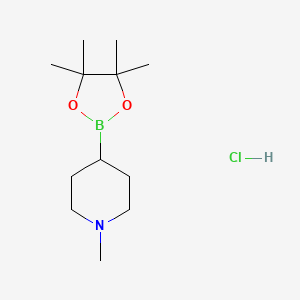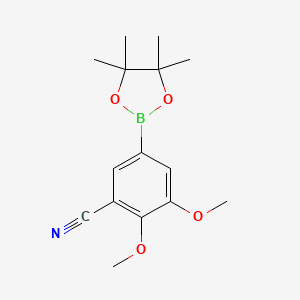
1-(Benzylsulfanyl)-2-Fluor-4-nitrobenzol
Übersicht
Beschreibung
1-(Benzylsulfanyl)-2-fluoro-4-nitrobenzene is an organic compound characterized by the presence of benzylsulfanyl, fluoro, and nitro functional groups attached to a benzene ring
Wissenschaftliche Forschungsanwendungen
1-(Benzylsulfanyl)-2-fluoro-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzylsulfanyl)-2-fluoro-4-nitrobenzene typically involves the nucleophilic substitution reaction of 2-fluoro-4-nitrobenzene with benzyl mercaptan. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for 1-(Benzylsulfanyl)-2-fluoro-4-nitrobenzene are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Benzylsulfanyl)-2-fluoro-4-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluoro group can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The benzylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), metal hydrides.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products:
Amino Derivatives: Formed from the reduction of the nitro group.
Sulfoxides and Sulfones: Formed from the oxidation of the benzylsulfanyl group.
Wirkmechanismus
The mechanism of action of 1-(Benzylsulfanyl)-2-fluoro-4-nitrobenzene largely depends on its functional groups:
Nitro Group: Can undergo reduction to form an amino group, which may interact with biological targets.
Fluoro Group: Known for its electron-withdrawing properties, influencing the reactivity of the compound.
Benzylsulfanyl Group: Can be oxidized to form sulfoxides or sulfones, which may have different biological activities.
Vergleich Mit ähnlichen Verbindungen
1-(Benzylsulfanyl)-2-chloro-4-nitrobenzene: Similar structure but with a chloro group instead of a fluoro group.
1-(Benzylsulfanyl)-2-fluoro-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.
Uniqueness: 1-(Benzylsulfanyl)-2-fluoro-4-nitrobenzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the fluoro group enhances its stability and reactivity compared to its chloro analogs, while the nitro group provides a site for further chemical modifications.
Eigenschaften
IUPAC Name |
1-benzylsulfanyl-2-fluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2S/c14-12-8-11(15(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKGOUYUWKERAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1447817.png)



![2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B1447824.png)


![[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B1447833.png)

